REACTION_SMILES
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[Br:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:7])[c:8](-[c:12]2[cH:13][cH:14][c:15]([Cl:18])[cH:16][cH:17]2)[cH:9][cH:10][n:11]1.[CH3:20][S:21]([CH3:22])=[O:23].[Na+:25].[OH-:24].[OH2:19]>>[Br:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:8](-[c:12]2[cH:13][cH:14][c:15]([Cl:18])[cH:16][cH:17]2)[cH:9][cH:10][n:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(-c2ccc(Cl)cc2)ccnc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1c(-c2ccc(Cl)cc2)ccnc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |